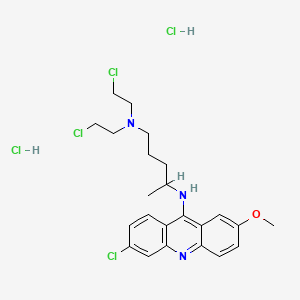
Quinacrine mustard dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinacrine mustard dihydrochloride is a fluorescent acridine dye known for its ability to react with nucleophiles such as carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids . This compound has found applications in various scientific fields due to its unique chemical properties.
作用机制
Target of Action
Quinacrine mustard primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . Another significant target of Quinacrine mustard is Trypanothione reductase in Trypanosoma cruzi .
Mode of Action
Quinacrine mustard’s interaction with its targets results in the inhibition of transcription and translation to ribonucleic acid (RNA) . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Biochemical Pathways
Quinacrine mustard affects multiple key signaling pathways. It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the NF-κB, p53, and AKT pathways . It also inhibits succinate oxidation and interferes with electron transport .
Result of Action
The molecular and cellular effects of Quinacrine mustard’s action are complex and multifaceted. Its interaction with DNA and other targets leads to a disruption of various biochemical pathways, potentially resulting in the death of parasitic organisms . In addition, its impact on key signaling pathways has led to interest in its potential as an anti-cancer agent .
生化分析
Biochemical Properties
Quinacrine Mustard, in an aqueous solution, rapidly loses chloride ions from its chloroethyl groups, yielding aziridinium cations . These cations readily react with the carboxyl, thiol, and heterocyclic ring nitrogen groups of proteins and nucleic acids, or with other nucleophiles .
Cellular Effects
In particular, Quinacrine Mustard’s role on the NF-κB, p53, and AKT pathways are summarized .
Molecular Mechanism
Quinacrine Mustard does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action .
Temporal Effects in Laboratory Settings
Quinacrine Mustard’s effects on DNA and RNA polymerase reactions in vitro shed light on how it may inhibit enzymatic polymerization reactions in vivo and induce anti-tumor effects .
Dosage Effects in Animal Models
Lichen planus was observed in 1 of 2,000 soldiers given 100 mg/day of Quinacrine Mustard and in 1 of 500 given 200 mg/day .
Metabolic Pathways
Quinacrine Mustard inhibits succinate oxidation and interferes with electron transport . In addition, by binding to nucleoproteins, Quinacrine Mustard suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase .
准备方法
The synthesis of quinacrine mustard dihydrochloride involves the reaction of 2-methoxy-6-chloro-9-(4-bis[β-chloroethyl]amino-1-methylbutylamino)acridine with hydrochloric acid . The chloroethyl groups in the compound rapidly lose chloride ions in an aqueous solution, forming aziridinium cations that readily react with nucleophiles . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
化学反应分析
Quinacrine mustard dihydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as thiols and amines.
Oxidation and Reduction:
Formation of Aziridinium Ions: In aqueous solutions, the chloroethyl groups lose chloride ions to form aziridinium cations, which are highly reactive with nucleophiles.
Common reagents used in these reactions include hydrochloric acid and various nucleophiles. The major products formed depend on the specific nucleophiles involved in the reactions.
科学研究应用
Quinacrine mustard dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye for staining metaphase chromosomes and for Q-banding in chromosome analysis.
Biology: Employed as a vital stain for trypanosomes and in the karyotyping of fish.
Industry: Utilized in various industrial applications due to its fluorescent properties.
相似化合物的比较
Quinacrine mustard dihydrochloride is part of the acridine family, which includes compounds such as acridine orange, acriflavine, and amsacrine . Compared to these compounds, this compound is unique due to its ability to form aziridinium cations and its specific reactivity with nucleophiles. Other similar compounds include:
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Known for its antiseptic properties.
Amsacrine: Utilized as an antineoplastic agent.
This compound stands out due to its specific applications in chromosome staining and its potential therapeutic uses.
属性
CAS 编号 |
4213-45-0 |
|---|---|
分子式 |
C23H29Cl4N3O |
分子量 |
505.3 g/mol |
IUPAC 名称 |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |
InChI 键 |
GBQNIQYUTXKVHN-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
规范 SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


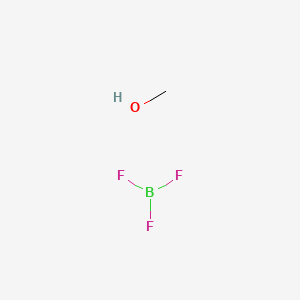
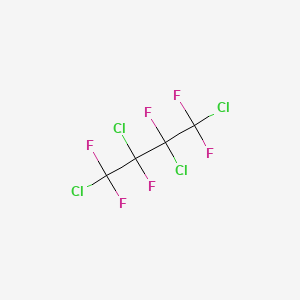
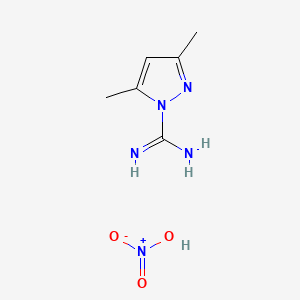
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)
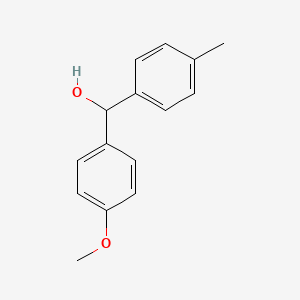
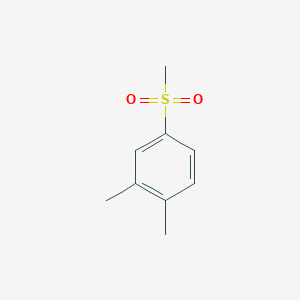
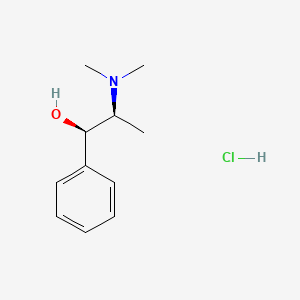
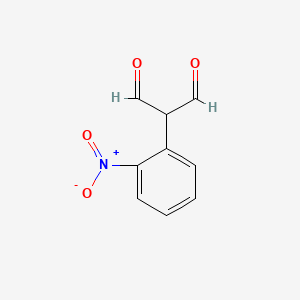
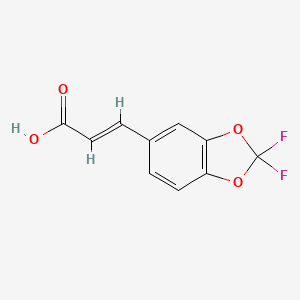
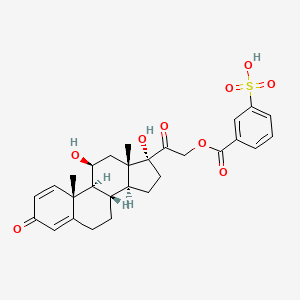
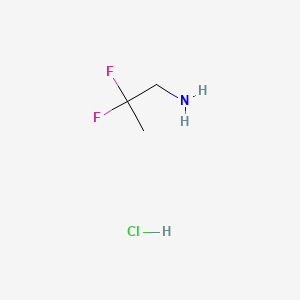
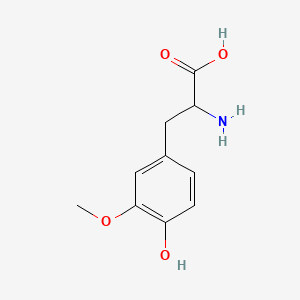
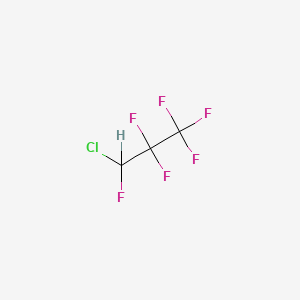
![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
